molecular formula C7H11NO2 B15306759 2-Aminobicyclo[2.1.1]hexane-2-carboxylic acid CAS No. 85233-45-0

2-Aminobicyclo[2.1.1]hexane-2-carboxylic acid

Cat. No.: B15306759
CAS No.: 85233-45-0
M. Wt: 141.17 g/mol
InChI Key: TTXIONZBSAQHGU-UHFFFAOYSA-N
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Description

(1s,4s)-2-aminobicyclo[211]hexane-2-carboxylic acid is a unique bicyclic amino acid This compound is characterized by its rigid bicyclic structure, which imparts distinct chemical and physical properties The bicyclo[21

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,4s)-2-aminobicyclo[2.1.1]hexane-2-carboxylic acid typically involves the use of photochemical reactions. One common method is the [2 + 2] cycloaddition of suitable precursors under ultraviolet light. This reaction forms the bicyclic core, which can then be functionalized to introduce the amino and carboxylic acid groups. The reaction conditions often require specific wavelengths of light and the presence of a photocatalyst to ensure high yield and selectivity .

Industrial Production Methods

Industrial production of (1s,4s)-2-aminobicyclo[2.1.1]hexane-2-carboxylic acid may involve scaling up the photochemical synthesis methods. This requires specialized equipment to handle large volumes and maintain consistent reaction conditions. Additionally, continuous flow reactors can be employed to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(1s,4s)-2-aminobicyclo[2.1.1]hexane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1s,4s)-2-aminobicyclo[2.1.1]hexane-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1s,4s)-2-aminobicyclo[2.1.1]hexane-2-carboxylic acid involves its interaction with specific molecular targets. The rigid bicyclic structure allows for precise spatial orientation, which can enhance binding affinity to enzymes or receptors. This compound can modulate biological pathways by acting as an inhibitor or activator, depending on the target and the functional groups present .

Comparison with Similar Compounds

Similar Compounds

  • (1s,4s)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
  • (1s,4s)-2-hydroxybicyclo[2.1.1]hexane-2-carboxylic acid

Uniqueness

(1s,4s)-2-aminobicyclo[2.1.1]hexane-2-carboxylic acid is unique due to its amino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the amino group allows for a wider range of chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications .

Properties

CAS No.

85233-45-0

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

2-aminobicyclo[2.1.1]hexane-2-carboxylic acid

InChI

InChI=1S/C7H11NO2/c8-7(6(9)10)3-4-1-5(7)2-4/h4-5H,1-3,8H2,(H,9,10)

InChI Key

TTXIONZBSAQHGU-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1C(C2)(C(=O)O)N

Origin of Product

United States

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